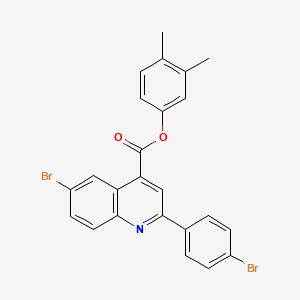
3,4-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with bromine and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially affecting gene expression and protein synthesis. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
- (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane
Uniqueness
3,4-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of two bromine atoms and the quinoline core make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C24H17Br2NO2 |
|---|---|
Molekulargewicht |
511.2 g/mol |
IUPAC-Name |
(3,4-dimethylphenyl) 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H17Br2NO2/c1-14-3-9-19(11-15(14)2)29-24(28)21-13-23(16-4-6-17(25)7-5-16)27-22-10-8-18(26)12-20(21)22/h3-13H,1-2H3 |
InChI-Schlüssel |
CNKNQJPMQPXIGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466553.png)


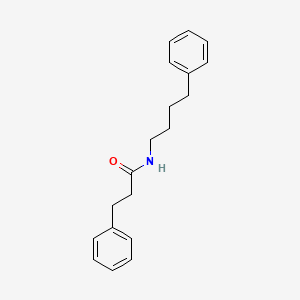
![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12466568.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12466593.png)
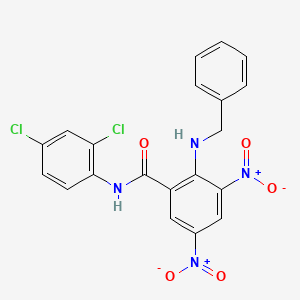
![N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide](/img/structure/B12466610.png)
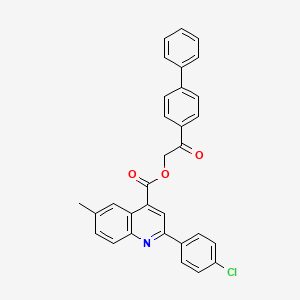
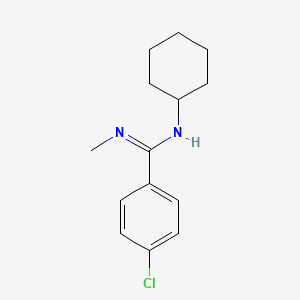
![4-[({5-[(4'-Nitrobiphenyl-4-yl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12466624.png)
